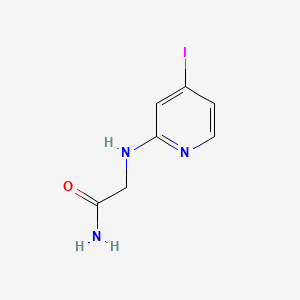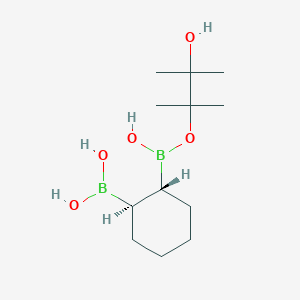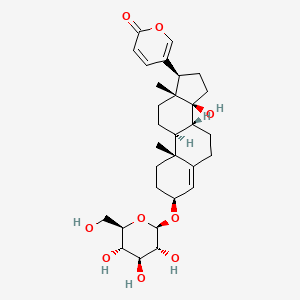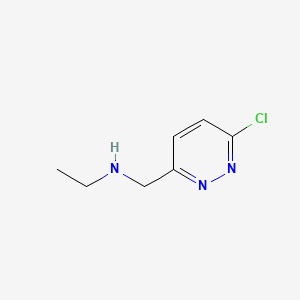
3-Pyridylacetic--d2 Acid-OD DCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridylacetic–d2 Acid-OD DCl is a chemical compound with the molecular formula C7H8ClNO2 . It is used as an intermediate in the pharmaceutical industry .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular structure of 3-Pyridylacetic–d2 Acid-OD DCl is represented by the formula C7H8ClNO2 . The molecular weight is 173.6 .Chemical Reactions Analysis
The synthesis of pyridylacetic acid derivatives involves a three-component process. This process includes the use of Meldrum’s acid derivatives as nucleophiles to perform substitution on activated pyridine-N-oxides, and then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Mecanismo De Acción
While the specific mechanism of action for 3-Pyridylacetic–d2 Acid-OD DCl is not explicitly stated in the search results, it’s worth noting that pyridylacetic acid derivatives are prevalent in pharmaceutical products . They are used both as subunits of drugs and drug candidates and also as intermediates for their synthesis .
Safety and Hazards
3-Pyridylacetic–d2 Acid-OD DCl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridylacetic--d2 Acid-OD DCl involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Pyridine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ { "Step 1": "Deuterated acetic acid is reacted with pyridine in the presence of a deuterium oxide catalyst to form 3-Pyridylacetic--d2 Acid.", "Reactants": [ "Deuterated acetic acid", "Pyridine", "Deuterium oxide" ], "Products": [ "3-Pyridylacetic--d2 Acid" ] }, { "Step 2": "3-Pyridylacetic--d2 Acid is then reacted with thionyl chloride to form 3-Pyridylacetic--d2 Acid chloride.", "Reactants": [ "3-Pyridylacetic--d2 Acid", "Thionyl chloride" ], "Products": [ "3-Pyridylacetic--d2 Acid chloride" ] }, { "Step 3": "The final step involves the addition of deuterium oxide to the 3-Pyridylacetic--d2 Acid chloride to form 3-Pyridylacetic--d2 Acid-OD DCl.", "Reactants": [ "3-Pyridylacetic--d2 Acid chloride", "Deuterium oxide" ], "Products": [ "3-Pyridylacetic--d2 Acid-OD DCl" ] } ] } | |
Número CAS |
1219802-37-5 |
Nombre del producto |
3-Pyridylacetic--d2 Acid-OD DCl |
Fórmula molecular |
C7H8ClNO2 |
Peso molecular |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
Clave InChI |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
Sinónimos |
3-Pyridylacetic--d2 Acid-OD DCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)





![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)



![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
